molecular formula C12H14ClN3 B13666299 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B13666299
M. Wt: 235.71 g/mol
InChI Key: NOTDYWGLJSKKJC-UHFFFAOYSA-N
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Description

3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a bicyclic heterocyclic compound featuring an imidazo-pyrazine core fused to a phenyl group. Its molecular formula is C₁₂H₁₄ClN₃ (MW: 235.72), and it is characterized by a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold with a phenyl substituent at position 3 . The compound has shown relevance in medicinal chemistry, particularly as a precursor or intermediate in synthesizing Gαq-protein inhibitors (e.g., BIM-46174 derivatives) and anticancer agents .

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride

InChI

InChI=1S/C12H13N3.ClH/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12;/h1-5,8,13H,6-7,9H2;1H

InChI Key

NOTDYWGLJSKKJC-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2C3=CC=CC=C3)CN1.Cl

Origin of Product

United States

Preparation Methods

Example Synthetic Route (Adapted):

Step Reagents & Conditions Description
1 2-Aminopyrazine + α-bromoacetophenone Condensation in refluxing ethanol to form intermediate imidazo[1,2-a]pyrazine core with phenyl substituent at position 3
2 Catalytic hydrogenation (Pd/C, H2) Reduction of double bonds to yield tetrahydroimidazo[1,2-a]pyrazine ring system
3 Treatment with HCl gas or aqueous HCl Formation of hydrochloride salt of the compound
4 Purification by recrystallization Using solvents such as ethanol/ether to obtain pure hydrochloride salt

This method provides a high yield and purity of the hydrochloride salt suitable for further pharmacological evaluation.

The European patent EP2230241A1 also discloses synthetic methods for tetrahydro-imidazo[1,5-a]pyrazine derivatives, which can be adapted for the 1,2-a isomer with phenyl substitution.

  • The approach involves stepwise construction of the fused heterocyclic system via amide bond formation and ring closure.
  • Use of substituted aminoalkyl intermediates and selective functional group transformations allow tailoring of substituents including phenyl groups.
  • The patent emphasizes mild reaction conditions and use of protecting groups to improve overall yields and selectivity.
  • Yields for the cyclization and hydrogenation steps are typically in the range of 60-85%, depending on the purity of starting materials and reaction conditions.
  • The hydrochloride salt formation proceeds quantitatively with minimal side reactions.
  • Analytical data including NMR, IR, and mass spectrometry confirm the structure and purity of the final compound.
  • The prepared 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride exhibits stability under ambient conditions and is suitable for pharmaceutical formulation.
Preparation Step Typical Reagents Conditions Yield (%) Notes
Imidazo ring formation 2-Aminopyrazine + α-haloketone (e.g., α-bromoacetophenone) Reflux in ethanol or DMF 70-80 Formation of fused heterocycle with phenyl substituent
Saturation (tetrahydro) Catalytic hydrogenation (Pd/C, H2) Room temp to mild heating 75-85 Selective reduction of double bonds
Hydrochloride salt formation HCl (gas or aqueous) Room temperature ~100 Salt formation for stability and solubility
Purification Recrystallization (ethanol/ether) Ambient - High purity final product

The preparation of this compound is well-documented in patent literature with reliable synthetic routes involving condensation of 2-aminopyrazine derivatives with phenyl-substituted α-haloketones, followed by hydrogenation and salt formation. These methods provide efficient access to the target compound with good yields and purity, enabling its use in pharmaceutical research, particularly as a DPP-IV inhibitor candidate for diabetes treatment. The synthesis is amenable to scale-up and optimization for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, or acylating agents are used under conditions such as reflux or room temperature, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with various functional groups, which can further enhance the compound’s properties and applications.

Scientific Research Applications

3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is utilized in various research applications, primarily due to its unique structural properties. It's a promising heterocyclic compound with applications in drug development and medicinal chemistry .

Pharmaceutical Development

  • 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine serves as a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders, enhancing drug efficacy and specificity .

Material Science

  • This compound is used in developing novel materials, including polymers and coatings. Its structural properties improve durability and resistance to environmental factors .

Agricultural Chemistry

  • The potential of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a pesticide or herbicide is being explored, which could offer a more targeted approach to pest control and reduce environmental impact compared to traditional chemicals .

Biochemical Research

  • Researchers use this compound in studies related to enzyme inhibition and receptor binding, helping to uncover mechanisms of action for various biological processes .

Flavor and Fragrance Industry

  • Due to its aromatic properties, 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a candidate for use in flavoring agents and fragrances, providing a unique scent profile for enhancing consumer products .

Mechanism of Action

The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Tetrahydroimidazo[1,2-a]pyrazine Derivatives
  • 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride Structure: A trifluoromethyl (-CF₃) group replaces the phenyl group at position 2. Properties: The electron-withdrawing CF₃ group enhances metabolic stability and alters binding affinity to protein targets. Synthesis: Prepared via cyclization of amino acid esters with phenacyl bromides or 3-(bromoacetyl)pyridine, followed by functionalization . Activity: Demonstrated utility in SuFEx (Sulfur Fluoride Exchange) chemistry for sulfamide synthesis .
  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride

    • Structure : Bromine substitution at position 3.
    • Properties : Bromine enhances electrophilicity, enabling cross-coupling reactions for further derivatization.
    • Synthesis : Prepared via direct bromination or substitution reactions .
Pyrimidine vs. Pyrazine Analogs
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
    • Structural Difference : Pyrimidine ring (two nitrogen atoms) replaces the pyrazine core.
    • Activity : These analogs exhibit antibacterial properties, with hydrazone derivatives (e.g., 8a–k ) showing moderate activity against Staphylococcus aureus (MIC: 8–32 µg/mL) .

Substituent-Driven Pharmacological Profiles

Phenyl vs. Heteroaromatic Substituents
  • 3-Phenyl Substitution (Target Compound):
    • Enhances lipophilicity and π-π stacking interactions with hydrophobic protein pockets (e.g., Gαq inhibitors) .
  • 2-Pyridin-4-yl or 2-Thiophen-3-yl Substitution (Imidazo[1,2-a]pyrazines):
    • Pyridinyl and thiophenyl groups improve solubility and hydrogen bonding with kinase hinge regions (e.g., interactions with Cys106 in anticancer targets) .
Dimeric Derivatives
  • BIM-46187 (Dimer of BIM-46174):
    • Structure : Two tetrahydroimidazo[1,2-a]pyrazine units linked via a disulfide bridge.
    • Activity : Enhanced potency as a Gαq-protein inhibitor due to multivalent binding .

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituent(s) Key Activity/Application Reference
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine HCl Imidazo-pyrazine Phenyl (C₆H₅) Gαq inhibition, anticancer leads
2-(Trifluoromethyl)-tetrahydroimidazo-pyrazine HCl Imidazo-pyrazine CF₃ SuFEx chemistry, sulfamide synthesis
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Imidazo-pyrimidine Carbohydrazide Antibacterial agents
BIM-46187 Dimeric imidazo-pyrazine Disulfide-linked Potent Gαq-protein inhibition

Research Findings and Implications

  • Gαq-Protein Inhibition : The 3-phenyl derivative’s activity is attributed to its ability to occupy the hydrophobic pocket of Gαq, while dimeric forms (e.g., BIM-46187) enhance avidity .
  • Antibacterial vs. Anticancer Activity : Pyrimidine analogs prioritize antibacterial action, whereas phenyl-substituted pyrazines target cancer pathways due to improved cell permeability .
  • Synthetic Challenges : Impurities in borane-mediated reductions (e.g., in ) necessitate rapid purification to avoid decomposition .

Biological Activity

3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its applications in pharmaceutical development, material science, agricultural chemistry, and biochemical research.

  • Molecular Formula : C12_{12}H13_{13}N3_3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 885281-16-3

1. Pharmaceutical Development

This compound is primarily explored as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to interact with various receptors makes it a candidate for developing drugs aimed at conditions such as anxiety and sleep disorders.

Case Study : A study demonstrated that derivatives of this compound act as non-peptide antagonists of orexin receptors (OX1 and OX2), which are implicated in sleep regulation and stress responses. These compounds have shown potential in enhancing memory function and reducing alertness in animal models, indicating their therapeutic promise for sleep disorders and cognitive dysfunctions .

2. Material Science

The compound's unique structural properties allow it to be utilized in creating novel materials, including polymers and coatings. These applications benefit from enhanced durability and resistance to environmental factors.

3. Agricultural Chemistry

Research has indicated that this compound may serve as a more targeted pesticide or herbicide. This could potentially reduce environmental impacts compared to traditional agricultural chemicals .

Biochemical Research

In biochemical studies, this compound has been utilized to investigate enzyme inhibition and receptor binding mechanisms. It plays a significant role in understanding various biological processes at the molecular level.

Research Findings :

  • A recent study highlighted its effectiveness in inhibiting transient receptor potential canonical 5 (TRPC5) channels involved in renal injury. The compound demonstrated nephroprotective effects in a rat model of hypertension-induced renal damage .

Summary of Biological Activities

Activity AreaDescription
Pharmaceutical Development Intermediate for drugs targeting neurological disorders; orexin receptor antagonists
Material Science Development of durable polymers and coatings
Agricultural Chemistry Potential use as targeted pesticides or herbicides
Biochemical Research Studies on enzyme inhibition; receptor binding; nephroprotective effects against renal injury

Q & A

Q. Table 1. Comparative Synthetic Routes and Yields

MethodReagentsYield (%)Purity (%)Reference
Cyclization + HCl saltHydrazine hydrate, HCl7298
Catalytic hydrogenationPd/C, H2_28599
Microwave-assistedDMF, 100°C, 30 min6897

Q. Table 2. Biological Activity of Structural Analogs

AnalogTargetIC50_{50} (µM)Assay Type
3-Trifluoromethyl analogOrexin Receptor0.45Radioligand
3-Iodo analogKinase X1.2Fluorescence
Parent compoundAntimicrobial12.5MIC (Broth)

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